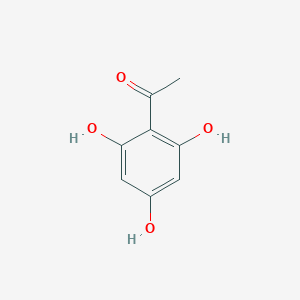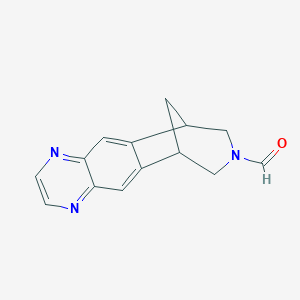
Dmeq-tad
概要
説明
4-[2-(3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinyl)ethyl]-3H-1,2,4-triazole-3,5(4H)-dione is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by its unique structure, which includes a quinoxaline core, a triazole ring, and multiple methoxy groups. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
作用機序
Dmeq-tad, also known as 4-[2-(3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinyl)ethyl]-3H-1,2,4-triazole-3,5(4H)-dione or 4-[2-(6,7-DIMETHOXY-4-METHYL-3-OXO-3,4-DIHYDRO-QUINOXALIN-2-YL)-ETHYL]-[1,2,4]TRIAZOLE-3,5-DIONE, is a complex organic compound with a variety of potential applications in biochemistry and organic electronics .
Target of Action
The primary targets of this compound are proteins, specifically the amino acids tyrosine and tryptophan . These amino acids are key components of proteins and play crucial roles in protein structure and function.
Mode of Action
This compound interacts with its targets through a process known as ‘click’ chemistry . This involves the formation of a covalent bond between the this compound molecule and the target amino acid. Interestingly, while it was initially thought that this compound selectively targets tyrosine residues, recent research has shown that it can also label tryptophan residues .
Biochemical Pathways
The interaction of this compound with proteins can affect various biochemical pathways. For instance, it has been used in the fluorescence-labeling of Vitamin D and its metabolites . This suggests that this compound could potentially influence the metabolic pathways associated with Vitamin D.
Pharmacokinetics
It’s known that this compound is soluble in organic solvents such as dichloromethane (dcm) and dimethyl sulfoxide (dmso), but insoluble in water . This suggests that its bioavailability could be influenced by factors such as the presence of organic solvents and the pH of the environment.
Result of Action
The result of this compound’s action is the modification of proteins through the labeling of specific amino acids. This can have various effects depending on the specific protein and the role of the targeted amino acid. For example, in the case of Vitamin D metabolites, this compound labeling can enhance their detection sensitivity in liquid chromatography-tandem mass spectrometry (LC–MS/MS) analyses .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, it has been shown that lowering the pH of the aqueous buffer can achieve selectivity of tryptophan over tyrosine for labeling . Additionally, this compound is light-sensitive, suggesting that exposure to light could potentially affect its stability and efficacy .
生化学分析
Biochemical Properties
DMEQ-TAD is known to interact with various biomolecules in the process of vitamin D metabolite analysis . It is used in liquid chromatography-tandem mass spectrometry (LC–MS/MS) to increase the ionization efficiency of very low abundant metabolites . The compound is involved in a Diels–Alder reaction, which is crucial for metabolite profiling .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the analysis of vitamin D metabolites
Molecular Mechanism
The molecular mechanism of this compound involves its role as a derivatization reagent in LC–MS/MS analysis . It participates in a Diels–Alder reaction, which enhances the ionization efficiency of vitamin D metabolites . This process is crucial for the sensitive and selective measurement of these metabolites .
Temporal Effects in Laboratory Settings
In terms of temporal effects, this compound has been reported to demonstrate excellent behavior for certain vitamin D metabolites in all mobile phases
Metabolic Pathways
This compound is involved in the metabolic pathways of vitamin D metabolites . It interacts with these metabolites during LC–MS/MS analysis, enhancing their ionization efficiency
準備方法
The synthesis of 4-[2-(3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinyl)ethyl]-3H-1,2,4-triazole-3,5(4H)-dione involves several steps. One common synthetic route starts with the preparation of the quinoxaline core, which is achieved through the condensation of o-phenylenediamine with a suitable diketone. The resulting quinoxaline intermediate is then subjected to further reactions to introduce the triazole ring and the methoxy groups.
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the desired transformations.
化学反応の分析
4-[2-(3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinyl)ethyl]-3H-1,2,4-triazole-3,5(4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions, where they are replaced by other functional groups such as halogens or amines.
類似化合物との比較
4-[2-(3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinyl)ethyl]-3H-1,2,4-triazole-3,5(4H)-dione can be compared with other quinoxaline derivatives, such as:
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Studied for its potential as a muscarinic receptor antagonist.
4-Hydroxy-2-quinolones: Valued for their pharmaceutical and biological activities.
The uniqueness of 4-[2-(3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinyl)ethyl]-3H-1,2,4-triazole-3,5(4H)-dione lies in its combined structural features, which contribute to its diverse range of applications and biological activities.
特性
IUPAC Name |
4-[2-(6,7-dimethoxy-4-methyl-3-oxoquinoxalin-2-yl)ethyl]-1,2,4-triazole-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O5/c1-19-10-7-12(25-3)11(24-2)6-9(10)16-8(13(19)21)4-5-20-14(22)17-18-15(20)23/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKSULYVSICWLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N=C(C1=O)CCN3C(=O)N=NC3=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157798 | |
| Record name | 4-(2-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl)-1,2,4-triazoline-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132788-52-4 | |
| Record name | 4-(2-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl)-1,2,4-triazoline-3,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132788524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl)-1,2,4-triazoline-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



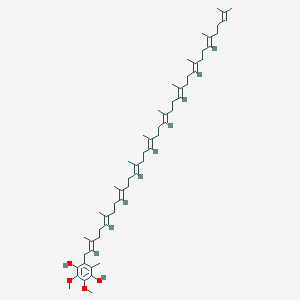
![1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione](/img/structure/B23939.png)



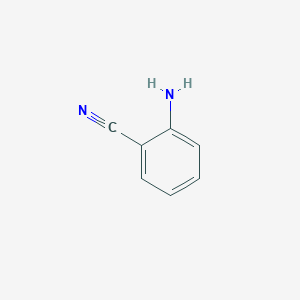
![7-aminobenzo[d]oxazol-2(3H)-one](/img/structure/B23961.png)
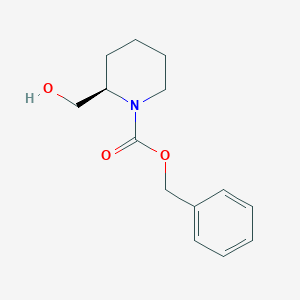
![1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B23979.png)
